DMAE is a precursor to acetylcholine, a crucial neurotransmitter involved in memory, learning, and muscle function []. Studies have explored whether DMAE supplementation could influence acetylcholine levels and potentially improve cognitive function in healthy individuals or those with age-related cognitive decline. However, research results have been mixed, with some studies showing no significant effects [].
Some research suggests DMAE might have neuroprotective properties. Studies in animals indicate DMAE may help preserve memory and learning in models of neurodegeneration []. However, more research is needed to understand if these effects translate to humans.
DMAE is a common ingredient in anti-aging cosmetics. Studies suggest topical application of DMAE gel may improve skin firmness and reduce the appearance of wrinkles []. The exact mechanism of action remains unclear, but DMAE might influence cell membrane stability and collagen production in the skin [].
It's important to note that research on the effectiveness of DMAE in cosmetics is limited. More high-quality studies are needed to confirm these findings and understand the long-term safety of topical DMAE use.
Dimethylaminoethanol, also known as 2-dimethylaminoethanol or deanol, is an organic compound with the molecular formula . It is classified as an amino alcohol, containing both a tertiary amine and a primary alcohol functional group. This compound appears as a colorless, viscous liquid with a fish-like odor and is less dense than water. It has a boiling point of approximately 135 °C and is partially soluble in water, with significant solubility in organic solvents. Dimethylaminoethanol is known for its reactivity, particularly in acid-base reactions, which are exothermic in nature .
Limited research is available on the safety profile of DMAE, particularly for long-term use. Studies suggest potential side effects like headaches, dizziness, depression, and insomnia []. There are also concerns about its interaction with medications and potential risks for pregnant or breastfeeding women []. More research is needed to definitively assess the safety of DMAE supplementation.
The synthesis of dimethylaminoethanol typically involves the ethoxylation of dimethylamine. This process can be conducted under controlled conditions to ensure high purity and yield. Alternative synthetic routes may involve the reaction of dimethylamine with ethylene oxide or other alkylating agents to introduce the alcohol functional group . The compound can also be derived from other amino alcohols through methylation processes.
Dimethylaminoethanol finds applications across various fields:
Dimethylaminoethanol shares structural similarities with several other compounds that contain amine and alcohol functionalities. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Choline | Quaternary Amine | Essential nutrient involved in neurotransmission |
Ethanolamine | Primary Amino Alcohol | Simpler structure; used primarily in industrial applications |
Diphenhydramine | Antihistamine | Contains a secondary amine; used for allergy relief |
Meclofenoxate (Centrophenoxine) | Ester of Dimethylaminoethanol | Known for cognitive enhancement properties |
N,N-Dimethylglycine | Amino Acid | Potentially involved in methylation processes |
Dimethylaminoethanol's unique combination of both an amine and hydroxyl group allows it to participate in diverse
The ethoxylation of dimethylamine with ethylene oxide represents one of the most widely employed traditional synthetic routes for dimethylaminoethanol production [1] [2]. This process involves the liquid-phase reaction between dimethylamine and ethylene oxide under carefully controlled conditions. The synthesis is carried out in an anhydrous medium at temperatures ranging from 80 to 120 degrees Celsius and pressures up to 50 atmospheres [3].
The reaction mechanism is autocatalytic, eliminating the need for external catalysts while maintaining high conversion rates [3]. For safety considerations, ethylene oxide is added to the dimethylamine rather than the reverse order, and water is incorporated to accelerate the reaction kinetics [2]. The process operates at reaction temperatures varying from 50 to 170 degrees Celsius with pressures ranging from 0.2 to 4 megapascals [2].
Industrial implementation of this method requires maintenance of a large excess of dimethylamine at the reaction terminus to ensure complete conversion [1]. Following the reaction, unconverted amine and water are recycled back to the reactor system, while the product undergoes purification through distillation processes [2]. This methodology demonstrates high output characteristics and produces dimethylaminoethanol of industrial-grade quality [3].
A novel synthetic approach involves the selective hydrogenolysis of tris(2-hydroxyethyl)amine using molecular hydrogen over metallic palladium catalysts [4] [5]. This reaction represents a significant advancement in the selective production of 2-(dimethylamino)ethanol through controlled catalytic hydrogenation processes.
The palladium-catalyzed hydrogenolysis demonstrates exceptional selectivity in converting tris(2-hydroxyethyl)amine specifically to the desired dimethylaminoethanol product [4]. The metallic palladium catalyst facilitates the selective cleavage of carbon-nitrogen bonds while preserving the essential hydroxyl functionality required for the final product.
This methodology offers advantages in terms of product selectivity and reaction control compared to other traditional approaches. The use of molecular hydrogen as the reducing agent provides an environmentally favorable approach while maintaining high conversion efficiencies under appropriate reaction conditions.
Several patented processes have been developed for the continuous industrial production of dimethylaminoethanol through ethylene oxide reaction pathways. Patent JP2508773B2 describes a method involving the reaction between dialkylamine and ethylene oxide with a substantial amount of dialkylamine remaining at the reaction completion [1]. This approach ensures optimal conversion while facilitating product recovery and purification.
The United States Patent US20120264979A1 details an advanced process for preparing dimethylaminoethoxyethanol as a byproduct of the industrial-scale reaction between dimethylamine and ethylene oxide [6] [7]. This process involves subjecting the crude product to distillation for removing dimethylethanolamine, with the bottom residue containing the desired dimethylaminoethanol derivative.
The reaction mixture typically comprises 1 to 6 percent by weight of the target product, with preferential ranges of 2 to 3 percent by weight [6]. The formed product is removed through distillation from the main component using columns operated continuously or batchwise within temperature ranges of 40 to 150 degrees Celsius and pressures of 5 to 1050 millibar [6].
Industrial implementations utilize tubular reactors with dedicated inlets for dimethylamine and ethylene oxide, coupled with distillation apparatus for product enrichment [7]. The process design incorporates fractional distillation systems to achieve high-purity products without requiring complex synthesis involving catalysts and complicated product mixtures [7].
Advanced catalytic hydrogenation techniques have been patented for dimethylaminoethanol synthesis, particularly those involving palladium-based catalyst systems [8]. These processes utilize supported palladium catalysts on metal oxide carriers, including cerium oxide, to achieve high activity at low temperatures with exceptional selectivity to the desired alcohol product.
The palladium-ceria supported catalyst systems demonstrate superior performance in hydrogenation reactions, with palladium concentrations typically maintained at 20 percent by weight or less for economic advantages [8]. The coprecipitation method for catalyst preparation enables enhanced dispersibility of palladium particles, achieving particle sizes of 5 nanometers or less, which contributes to improved catalytic activity [8].
Catalytic hydrogenation processes operate under mild conditions, typically at temperatures around 200 degrees Celsius, which allows for reduced reaction pressures while maintaining high conversion rates [8]. These systems provide excellent selectivity to methanol and related alcohol products, making them particularly suitable for dimethylaminoethanol synthesis applications.
The United States Patent 3429925A describes an innovative alternative synthesis pathway utilizing formaldehyde adduct reactivity for dimethylaminoethanol production [9]. This process involves reacting a two-mol formaldehyde adduct of monoethanolamine in a butanol solvent with hydrogen in the presence of a hydrogenation catalyst.
The starting material preparation involves dissolving paraformaldehyde or trioxane in butyl alcohol and adding monoethanolamine with a molar ratio of 0.5 mol of monoethanolamine per mol of formaldehyde [9]. The reaction proceeds quantitatively when the solution is digested at temperatures ranging from 20 to 60 degrees Celsius for periods of one to five hours [9].
The hydrogenation reaction utilizes a three-component catalyst system containing 60 to 85 mol percent of nickel or cobalt, 14 to 37 mol percent of copper, and 1 to 5 mol percent of nonreducible oxides such as chromium, manganese, molybdenum, or thorium [9]. The preferred catalyst composition comprises 72 to 78 mol percent of the first component, 20 to 25 mol percent copper, and 1 to 3 mol percent of the third component [9].
Reaction conditions include temperatures of 50 to 150 degrees Celsius, pressures of 500 to 5000 pounds per square inch gauge, and charge rates of 0.2 to 2 pounds of adduct per hour per pound of catalyst [9]. Hydrogen is employed in 50 to 500 percent excess of the theoretical requirement, ensuring complete hydrogenation while maintaining optimal reaction kinetics [9].
The process produces substantially pure, substantially colorless dimethylaminoethanol with purities reaching 98 percent as determined by gas-liquid chromatography [9]. The use of non-tertiary butanol solvents provides unique advantages not obtainable with other closely related solvents, facilitating efficient product recovery through simple distillation techniques [9].
Emerging alternative synthesis pathways explore solvent-free reaction systems for dimethylaminoethanol production, addressing environmental concerns and process efficiency requirements. These systems eliminate the need for organic solvents while maintaining high conversion rates and product selectivity.
Solvent-free approaches typically involve direct reaction between reactants under controlled temperature and pressure conditions, utilizing heterogeneous catalysts to facilitate the desired transformations. These systems offer advantages in terms of reduced waste generation, simplified product purification, and enhanced atom economy.
The development of solvent-free systems requires careful optimization of reaction parameters, including temperature profiles, pressure conditions, and catalyst selection. Metal-based catalysts have shown particular promise in facilitating these transformations under solvent-free conditions, though specific performance characteristics vary depending on the chosen system and operating parameters.
Research continues to explore various catalyst formulations and reaction configurations to optimize the efficiency and selectivity of solvent-free dimethylaminoethanol synthesis pathways. These developments represent important advances toward more sustainable and environmentally responsible production methodologies.
Dimethylaminoethanol possesses the molecular formula C₄H₁₁NO with a molecular weight of 89.14 g/mol [1] [2]. The compound is officially designated as 2-(dimethylamino)ethanol according to IUPAC nomenclature, with the Chemical Abstracts Service registry number 108-01-0 [1] [2]. The molecular structure consists of a two-carbon chain backbone, with a tertiary dimethylamino group (-N(CH₃)₂) attached to the first carbon and a primary hydroxyl group (-OH) attached to the second carbon [1] [3].
The structural representation can be described by the SMILES notation CN(C)CCO, indicating the connectivity pattern where the nitrogen atom bears two methyl substituents and connects to an ethyl chain terminated by a hydroxyl group [4] [2]. The InChI string InChI=1S/C4H11NO/c1-5(2)3-4-6/h6H,3-4H2,1-2H3 provides a standardized structural description that uniquely identifies this compound [1] [2].
From an isomeric perspective, dimethylaminoethanol does not exhibit optical isomerism due to the absence of chiral centers in its structure [5]. The molecule is achiral, as confirmed by crystallographic and computational studies [5] [6]. However, conformational isomerism plays a significant role in the compound's behavior. Computational studies using ab initio methods have identified multiple conformational states arising from rotation about the N-CH₂ and CH₂-CH₂ bonds [7] [8].
Nuclear magnetic resonance studies have revealed that the preferred conformation in solution involves intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen lone pair [8] [9]. This intramolecular interaction stabilizes specific conformational states and influences the compound's physical and chemical properties. The hydrogen bond energy has been estimated at approximately 4.9 kcal/mol in diluted solutions [10].
Molecular dynamics simulations demonstrate that dimethylaminoethanol exhibits significant conformational flexibility in the liquid phase [11] [12]. The compound preferentially adopts conformations that maximize intramolecular hydrogen bonding while maintaining optimal intermolecular interactions through the formation of linear and bifurcated chain structures [11] [12].
The tertiary amine functionality in dimethylaminoethanol exhibits characteristic basic behavior with a reported pKa value of 9.26 [13] [14]. This basicity allows the compound to readily accept protons and form stable ammonium salts under acidic conditions. The nitrogen atom possesses a lone pair of electrons that confers nucleophilic character, enabling the molecule to participate in various substitution and coordination reactions [15] [16].
The tertiary amine group demonstrates exceptional catalytic activity in polyurethane synthesis, where it facilitates the reaction between isocyanates and polyols [15]. Computational studies have shown that while dimethylaminoethanol can react stoichiometrically with isocyanates through its hydroxyl group, the catalytic pathway involving the tertiary amine is kinetically favored [15]. This selectivity makes the compound particularly valuable as a catalyst in polymer chemistry applications.
The dimethylamino group exhibits directing behavior in aromatic substitution reactions when incorporated into aromatic systems. Research has demonstrated that this functionality can guide electrophilic aromatic substitution to ortho, meta, and para positions depending on reaction conditions [16]. The versatility of this directing effect has been exploited in synthetic organic chemistry for the preparation of complex aromatic compounds.
Coordination chemistry studies reveal that the tertiary amine nitrogen readily coordinates with transition metals, forming stable complexes [17] [18]. These coordination interactions have been utilized in the development of metal-based catalysts and in supramolecular chemistry applications. The electron-donating nature of the dimethylamino group enhances the binding affinity for electron-deficient metal centers.
The primary alcohol functionality in dimethylaminoethanol undergoes typical alcohol reactions, including oxidation, esterification, and etherification [19]. Under controlled oxidation conditions, the primary alcohol can be selectively converted to the corresponding aldehyde or further oxidized to the carboxylic acid derivative [19]. The presence of the basic amine group in the molecule can influence these transformations by providing internal pH buffering.
Hydrogen bonding capabilities of the hydroxyl group significantly impact the compound's intermolecular interactions and physical properties [11] [12]. Molecular dynamics simulations indicate that the alcohol functionality drives the formation of extended hydrogen-bonded networks in the liquid phase, resulting in higher than expected boiling points and viscosity values [11] [12].
The primary alcohol group participates readily in esterification reactions with various carboxylic acids and acid derivatives [20]. These reactions have been exploited to synthesize prodrug forms of dimethylaminoethanol, where the compound is temporarily masked as an ester to improve bioavailability or reduce volatility [20]. The methylation of dimethylaminoethanol by introverted esters has been studied as a model for molecular recognition processes, with rate accelerations exceeding 20,000-fold compared to conventional methylation reactions [20].
The alcohol functionality also enables the compound to participate in urethane formation reactions with isocyanates, competing with the catalytic activity of the tertiary amine group [15]. This dual reactivity requires careful consideration in polyurethane synthesis applications, where the balance between catalytic activity and consumption as a reactant must be optimized.
Dimethylaminoethanol exhibits a melting point ranging from -59°C to -70°C, indicating its liquid state under ambient conditions [21] [2] [13]. The boiling point occurs at 134-136°C under standard atmospheric pressure, reflecting the influence of intermolecular hydrogen bonding on vapor pressure [1] [2] [13]. The compound demonstrates a vapor pressure of 6.12 mmHg at 20°C, classifying it as a moderately volatile liquid [13] [22] [23].
The density of dimethylaminoethanol is 0.886 g/mL at 20°C, making it less dense than water [1] [2] [13]. This physical property, combined with its complete miscibility in water, results in homogeneous aqueous solutions across all concentration ranges. The refractive index of 1.4294 at 20°C provides a useful analytical parameter for purity assessment and identification [4] [13] [24].
Solubility characteristics of dimethylaminoethanol are particularly noteworthy due to its bifunctional nature. The compound exhibits complete miscibility with water, attributed to extensive hydrogen bonding between the hydroxyl group and water molecules, as well as hydration of the basic nitrogen center [25] [26] [14]. This aqueous solubility extends across the entire pH range, though the degree of ionization varies with solution acidity.
The compound demonstrates excellent solubility in polar protic solvents including methanol, ethanol, and other alcohols [25] [27]. This behavior reflects the structural similarity between dimethylaminoethanol and these solvents, facilitating favorable intermolecular interactions. Similarly, the compound shows high solubility in polar aprotic solvents such as acetone, dimethyl sulfoxide, and acetonitrile [25] [27].
Remarkably, dimethylaminoethanol also exhibits significant solubility in less polar solvents including benzene, ether, and chloroform [25] [27]. This broad solubility profile reflects the compound's amphiphilic character, where the hydrophilic amine and alcohol functionalities are balanced by the hydrophobic methyl groups attached to nitrogen.
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of dimethylaminoethanol through distinct chemical shift patterns in both ¹H and ¹³C NMR spectra [28] [29] [30]. The ¹H NMR spectrum in CDCl₃ displays characteristic signals that enable unambiguous identification and quantitative analysis of the compound [29].
The most downfield signal appears at δ 3.67 ppm, corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂OH) [29]. This chemical shift reflects the deshielding effect of the electronegative oxygen atom and is diagnostic for primary alcohol functionalities. The signal typically appears as a triplet due to coupling with the adjacent methylene group.
The methylene protons adjacent to the tertiary amine (-CH₂N) resonate at δ 2.46 ppm [29]. This upfield shift relative to the hydroxyl methylene reflects the less electronegative nature of nitrogen compared to oxygen. The signal integration and multiplicity patterns confirm the structural connectivity and purity of the compound.
The dimethylamino protons generate a characteristic singlet at δ 2.27 ppm, integrating for six protons [29]. The equivalence of these methyl groups results from rapid rotation around the C-N bonds, which averages the magnetic environments on the NMR timescale. The chemical shift value is typical for N-methyl groups in tertiary amines.
The hydroxyl proton appears as a variable signal between δ 1.0-2.0 ppm, depending on concentration, temperature, and the presence of protic solvents [29]. This variability results from hydrogen bonding and chemical exchange processes that affect the magnetic environment of the hydroxyl hydrogen.
¹³C NMR spectroscopy provides complementary structural information with distinct carbon signals for each unique carbon environment [31]. The hydroxyl carbon appears around δ 58-60 ppm, while the carbon adjacent to nitrogen resonates at δ 42-43 ppm [31]. The dimethylamino carbons typically appear around δ 45-46 ppm [31].
Quantitative NMR methodologies have been developed for the determination of dimethylaminoethanol in cosmetic formulations and pharmaceutical preparations [28] [30]. These methods demonstrate excellent linearity with correlation coefficients exceeding 0.99 and precision values ranging from 1.08 to 1.88% relative standard deviation [28] [30]. Detection limits as low as 0.0017 g have been achieved using internal standard techniques [30].
Infrared spectroscopy reveals characteristic absorption bands that fingerprint the functional groups present in dimethylaminoethanol [32] [33] [34]. The spectrum displays a broad O-H stretching vibration in the region of 3200-3600 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups [33] [34]. The exact position and shape of this band provide information about the extent of intermolecular hydrogen bonding in the sample.
C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple bands corresponding to methyl and methylene C-H bonds [32] [33]. The relative intensities of these bands can be used to assess compound purity and the presence of related impurities. N-H stretching vibrations are absent, confirming the tertiary nature of the amine functionality.
The infrared spectrum includes C-N stretching vibrations around 1000-1250 cm⁻¹ and C-O stretching of the primary alcohol near 1050 cm⁻¹ [32] [33]. These mid-infrared absorptions provide diagnostic information for functional group identification and structural confirmation.
Gas chromatography-mass spectrometry analysis reveals a molecular ion peak at m/z 89, corresponding to the molecular weight of dimethylaminoethanol [32] [35]. The fragmentation pattern provides structural information through characteristic loss of functional groups and rearrangement processes.
The base peak typically appears at m/z 58, resulting from the loss of CH₂OH (31 mass units) from the molecular ion [32] [36]. This fragmentation reflects the preferential cleavage adjacent to the nitrogen atom, forming a stable iminium ion. Additional fragment ions appear at m/z 44 (loss of dimethylamine), m/z 42, and m/z 30, providing confirmation of the dimethylamino ethanol structure [32] [36].
Analytical methodologies utilizing gas chromatography with flame ionization detection have been developed for environmental and workplace monitoring of dimethylaminoethanol [35]. These methods achieve detection limits of 4 μg per sample with measurement precision values of 2.6-2.9% relative standard deviation [35]. The analytical approach employs solid sorbent sampling followed by methanol desorption and capillary column separation [35].
Mass spectrometric techniques enable sensitive detection and quantitative analysis of dimethylaminoethanol in biological samples [37]. Chemical ionization mass spectrometry provides enhanced sensitivity compared to electron ionization, facilitating the measurement of endogenous levels and metabolic studies [37] [36].
Flammable;Corrosive;Irritant